

Discovery and development history of Mizolastine as a second-generation antihistamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mizolastine	
Cat. No.:	B1677215	Get Quote

Mizolastine: A Technical Guide to a Second-Generation Antihistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizolastine is a second-generation H1 receptor antagonist distinguished by its potent antihistaminic and anti-inflammatory properties, coupled with a favorable safety profile characterized by minimal sedative effects. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, pharmacokinetics, and clinical efficacy of **mizolastine**. Detailed experimental protocols for key preclinical and clinical assessments are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of this important therapeutic agent.

Discovery and Development History

Mizolastine, a benzimidazole derivative, emerged from research efforts aimed at developing second-generation antihistamines with improved selectivity and reduced central nervous



system side effects compared to their predecessors.[1][2] The development of **mizolastine** can be traced through key patent filings and preclinical studies.

The core structure of **mizolastine** and its therapeutic potential were first described in patents filed by Synthelabo, with the initial European patent application dating back to September 1985.[3][4][5] Subsequent research focused on optimizing the compound's pharmacological profile, leading to the identification of **mizolastine** as a potent and selective H1 receptor antagonist.[6] Preclinical development in the early 1990s established its antihistaminic and anti-inflammatory activities in various animal models.[7][8] These foundational studies paved the way for clinical trials that ultimately demonstrated its efficacy and safety in treating allergic rhinitis and chronic idiopathic urticaria in humans.[9][10][11][12][13]

Mechanism of Action

Mizolastine exerts its therapeutic effects through a dual mechanism of action: potent and selective antagonism of the histamine H1 receptor and inhibition of the release of proinflammatory mediators.[14][15]

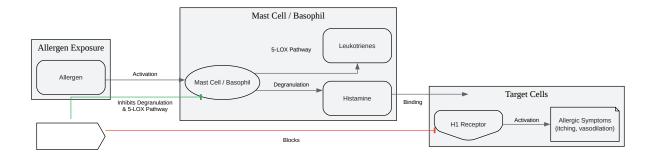
Histamine H1 Receptor Antagonism

As a second-generation antihistamine, **mizolastine** exhibits high affinity and specificity for peripheral H1 receptors.[16] By competitively blocking these receptors, it prevents histamine from binding and initiating the cascade of allergic symptoms such as itching, vasodilation, and increased vascular permeability.[1] Unlike first-generation antihistamines, **mizolastine** has a limited ability to cross the blood-brain barrier, resulting in a significantly lower incidence of sedation and other central nervous system side effects.[14]

Anti-inflammatory Properties

Beyond its H1 receptor blockade, **mizolastine** demonstrates notable anti-inflammatory effects. It has been shown to inhibit the release of various pro-inflammatory mediators from mast cells and basophils, including leukotrienes.[8][14] This is attributed to its ability to interfere with the 5-lipoxygenase enzyme pathway.[14] Furthermore, **mizolastine** can suppress the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular endothelial growth factor (VEGF), which are involved in inflammatory cell recruitment and angiogenesis.[14][17]





Click to download full resolution via product page

Caption: Mizolastine's dual mechanism of action.

Pharmacological and Pharmacokinetic Profile

The clinical efficacy and safety of **mizolastine** are underpinned by its favorable pharmacological and pharmacokinetic properties.

Receptor Binding Affinity

Mizolastine demonstrates high affinity for the histamine H1 receptor, with reported IC50 values in the nanomolar range.

Parameter	Value	Assay	Reference
IC50 (H1 Receptor)	47 nmol/L	[3H]pyrilamine binding in guinea pig cerebellar membranes	[6]
pA2 (Guinea Pig Ileum)	8.5	Histamine-induced contractions	[6]



Pharmacokinetics

Mizolastine is rapidly absorbed after oral administration, with a pharmacokinetic profile that supports once-daily dosing.[7][18]

Parameter	Value	Population	Reference
Tmax (Time to Peak Concentration)	~1 hour	Young healthy volunteers	[18]
Absolute Bioavailability	~65%	Young healthy volunteers	[18]
Protein Binding	>98%	Serum albumin	[18]
Volume of Distribution (Vd)	1 - 1.4 L/kg	Young healthy volunteers	[18]
Terminal Elimination Half-life (t½β)	7.3 - 17.1 hours	Young healthy volunteers	[18]
Metabolism	Hepatic glucuronidation and sulphation	-	[18]
Excretion	Feces	-	[18]

Pharmacokinetic parameters can be influenced by certain patient populations. For instance, the elimination half-life is prolonged by approximately 47% in individuals with chronic renal insufficiency, and in patients with cirrhosis, Tmax is longer, and Cmax is lower.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of **mizolastine**.

Histamine-Induced Wheal and Flare Test

This in vivo method assesses the antihistaminic activity of a drug by measuring its ability to inhibit the cutaneous reaction to histamine.





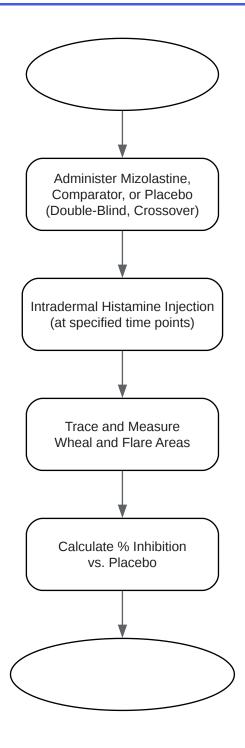


Objective: To quantify the H1-antihistaminic effect of mizolastine in human subjects.

Methodology:

- Subject Enrollment: Healthy volunteers are enrolled in a double-blind, placebo-controlled, crossover study.
- Drug Administration: Subjects receive a single oral dose of **mizolastine** (e.g., 10 mg), a comparator antihistamine, or a placebo.[19]
- Histamine Challenge: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-dose), an intradermal injection of a standardized histamine solution (e.g., 2 μg) is administered on the volar surface of the forearm. A saline control is injected on the contralateral arm.[19][20]
- Measurement: The areas of the resulting wheal and flare are traced onto transparent paper at specific intervals after the injection and subsequently digitized and calculated.
- Data Analysis: The percentage inhibition of the wheal and flare areas is calculated for each active treatment relative to placebo at each time point.





Click to download full resolution via product page

Caption: Workflow for the histamine-induced wheal and flare test.

In Vitro Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor.



Objective: To measure the in vitro binding affinity (IC50) of mizolastine for the H1 receptor.

Methodology:

- Membrane Preparation: Cerebellar tissue from guinea pigs is homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes containing the H1 receptors.
- Radioligand Binding: The membrane preparation is incubated with a radiolabeled H1
 receptor antagonist, such as [3H]pyrilamine, in the presence of varying concentrations of
 mizolastine or a reference compound.
- Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
- Scintillation Counting: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.
- Data Analysis: The concentration of mizolastine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Clinical Efficacy

Extensive clinical trials have demonstrated the efficacy of **mizolastine** in the treatment of allergic rhinitis and chronic idiopathic urticaria.[16]

Allergic Rhinitis

In studies of patients with seasonal and perennial allergic rhinitis, **mizolastine** (10 mg once daily) has been shown to be significantly more effective than placebo in reducing nasal and ocular symptoms, including sneezing, rhinorrhea, nasal itching, and nasal congestion.[10][11] [12][13][21][22] Comparative trials have shown its efficacy to be comparable to other second-generation antihistamines like loratadine and cetirizine.[12][21][22]



Study	Comparator	Key Finding	Reference
Perennial Allergic Rhinitis	Loratadine	Mizolastine (10 mg) showed a 66.6% decrease in total nasal score, comparable to loratadine (61.3%).	[23]
Seasonal Allergic Rhinoconjunctivitis	Cetirizine	Mizolastine (10 mg) was at least as effective as cetirizine (10 mg) in relieving symptoms, with a rapid onset of action.	[22]
Perennial Allergic Rhinitis	Placebo, Loratadine	Mizolastine (10 mg) resulted in a significantly greater decrease in patient- rated total nasal score than placebo and loratadine after 2 weeks.	[12]

Chronic Idiopathic Urticaria

Mizolastine has proven effective in the management of chronic idiopathic urticaria by significantly reducing pruritus (itching) and the number and size of wheals compared to placebo.[9][24][25] Long-term studies have shown that its efficacy is maintained over prolonged treatment periods without evidence of tachyphylaxis.[24]



Study	Comparator	Key Finding	Reference
Chronic Idiopathic Urticaria	Placebo	Mizolastine (10 mg) produced a significantly greater decrease in the global symptom score (itch, wheals, erythema) compared to placebo.	[9]
Chronic Idiopathic Urticaria	Loratadine, Placebo	After 2 weeks, mizolastine (10 mg) significantly reduced the severity of pruritus compared to placebo.	[25]
Long-term (1-year) Chronic Urticaria	-	Mizolastine (10 or 15 mg) reduced overall discomfort, itching, and the number and size of wheals, with sustained improvement.	[24]

Safety and Tolerability

Mizolastine is generally well-tolerated, with a low incidence of adverse events.[16] The most commonly reported side effects are mild and include drowsiness, fatigue, increased appetite, and dry mouth.[16] A key advantage of **mizolastine** over first-generation antihistamines is its minimal sedative effect at the recommended therapeutic dose.[14]

Conclusion

Mizolastine is a well-established second-generation antihistamine with a robust profile of efficacy and safety for the treatment of allergic rhinitis and chronic idiopathic urticaria. Its dual mechanism of H1 receptor antagonism and anti-inflammatory action provides comprehensive symptom relief. The favorable pharmacokinetic properties of **mizolastine** support a convenient once-daily dosing regimen. This technical guide has provided an in-depth overview of the



discovery, development, and pharmacological characteristics of **mizolastine**, making it a valuable resource for researchers and clinicians in the field of allergy and immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is Mizolastine used for? [synapse.patsnap.com]
- 2. Inhibition of HERG1 K+ channels by the novel second-generation antihistamine mizolastine PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005096692A3 Crystalline forms of mizolastine, production methods thereof and pharmaceutical compositions containing same Google Patents [patents.google.com]
- 4. US20050202089A1 Sustained-release pharmaceutical formulations containing mizolastine - Google Patents [patents.google.com]
- 5. US6165507A Slow-release pharmaceutical formulations containing mizolastine Google Patents [patents.google.com]
- 6. In vivo and in vitro interaction of the novel selective histamine H1 receptor antagonist mizolastine with H1 receptors in the rodent [pubmed.ncbi.nlm.nih.gov]
- 7. Mizolastine: antihistaminic activity from preclinical data to clinical evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of mizolastine, a new antihistamine, compared with placebo in the treatment of chronic idiopathic urticaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Mizolastine improves the quality of life in patients with perennial allergic rhinitis: a randomized, double blind, controlled study] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and sustained efficacy of mizolastine 10 mg once daily in seasonal allergic rhinitis
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mizolastine provides effective symptom relief in patients suffering from perennial allergic rhinitis: a double-blind, placebo-controlled study versus loratadine PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 13. Mizolastine therapy also has an effect on nasal blockade in perennial allergic rhinoconjunctivitis. RIPERAN Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mizolastine|H1 Antihistamine|For Research [benchchem.com]
- 15. SMPDB [smpdb.ca]
- 16. Mizolastine: a review of its use in allergic rhinitis and chronic idiopathic urticaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Clinical pharmacokinetics of mizolastine PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative wheal and flare study of mizolastine vs terfenadine, cetirizine, loratadine and placebo in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of histamine-induced skin wheal and flare after 5 days of mizolastine [pubmed.ncbi.nlm.nih.gov]
- 21. rhinologyjournal.com [rhinologyjournal.com]
- 22. Comparison of the efficacy, safety, and onset of action of mizolastine, cetirizine, and placebo in the management of seasonal allergic rhinoconjunctivitis. MIZOCET Study Group -PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of mizolastine with loratadine in the treatment of perennial allergic rhinitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. One-year treatment of chronic urticaria with mizolastine: efficacy and safety. URTOL study group PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Efficacy and safety of mizolastine 10 mg in a placebo-controlled comparison with loratadine in chronic idiopathic urticaria: results of the MILOR Study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and development history of Mizolastine as a second-generation antihistamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677215#discovery-and-development-history-of-mizolastine-as-a-second-generation-antihistamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com